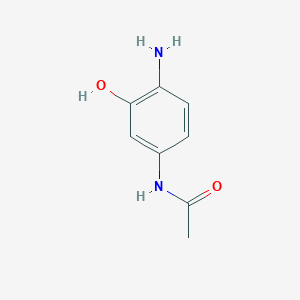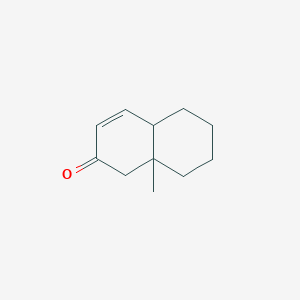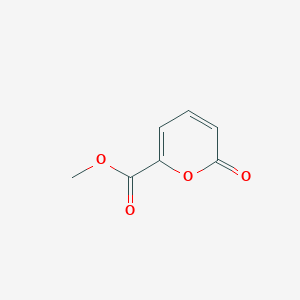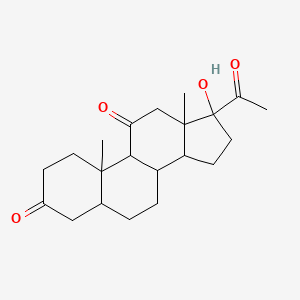
3-Butyn-2-ol, 4-ethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyn-2-ol, 4-ethoxy-: is an organic compound with the molecular formula C6H10O2 . It is a derivative of 3-butyn-2-ol, where an ethoxy group is attached to the fourth carbon atom. This compound is of interest due to its unique structure, which combines an alkyne and an alcohol functional group, making it versatile for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Acetylene and Acetaldehyde Reaction: One common method involves the reaction of acetylene with acetaldehyde in the presence of a catalyst such as potassium hydroxide.
Enantioselective Addition: Another method involves the enantioselective addition of terminal alkynes to aldehydes using catalysts like (S)-BINOL and InBr3.
Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced separation techniques like aqueous phase extraction are common to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Butyn-2-ol, 4-ethoxy- can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas are typical.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to produce enantioselective compounds.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its unique functional groups.
Industry:
Mecanismo De Acción
The mechanism of action of 3-Butyn-2-ol, 4-ethoxy- largely depends on the specific reaction it undergoes. Generally, the alkyne group can participate in addition reactions, while the alcohol group can engage in hydrogen bonding and nucleophilic attacks. The ethoxy group can influence the compound’s reactivity by donating electron density through inductive effects.
Comparación Con Compuestos Similares
3-Butyn-2-ol: The parent compound without the ethoxy group.
1-Butyn-3-ol: A positional isomer with the hydroxyl group on the first carbon.
2-Methyl-3-butyn-2-ol: A similar compound with a methyl group instead of an ethoxy group
Uniqueness: 3-Butyn-2-ol, 4-ethoxy- is unique due to the presence of the ethoxy group, which can significantly alter its chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where the ethoxy group can act as a protecting group or influence the compound’s solubility and reactivity.
Propiedades
Número CAS |
36677-86-8 |
|---|---|
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
4-ethoxybut-3-yn-2-ol |
InChI |
InChI=1S/C6H10O2/c1-3-8-5-4-6(2)7/h6-7H,3H2,1-2H3 |
Clave InChI |
JBOIAYJONVIDDX-UHFFFAOYSA-N |
SMILES canónico |
CCOC#CC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine](/img/structure/B14009235.png)



![2-[(2-Hydroxy-6-methyl-3-propan-2-ylphenyl)iminomethyl]benzoic acid](/img/structure/B14009249.png)
![[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea](/img/structure/B14009252.png)
![9-([1,1'-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B14009257.png)

![4-[(1-Phenylpropan-2-yl)(propyl)amino]butyl 3,4,5-triethoxybenzoate](/img/structure/B14009261.png)


![2-[(2-Phenylcyclopropyl)sulfonyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B14009268.png)
